Product packaging for 4-Methylpentanimidamide hydrochloride(Cat. No.:CAS No. 857809-07-5)

4-Methylpentanimidamide hydrochloride

Cat. No.: B2839596
CAS No.: 857809-07-5
M. Wt: 150.65
InChI Key: BVWGMWLHWMOSOP-UHFFFAOYSA-N
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Description

4-Methylpentanimidamide (B1610944) hydrochloride, identified by the CAS Number 857809-07-5, is an organic compound that is gaining attention for its potential applications in synthetic chemistry and drug discovery. chemicalbridge.co.uk Its structure, featuring a reactive imidamide group, makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Properties of 4-Methylpentanimidamide Hydrochloride
PropertyValue
CAS Number857809-07-5 chemicalbridge.co.uk
Molecular FormulaC6H15ClN2 chemicalbridge.co.uk
Molecular Weight150.65 g/mol
Exact Mass150.09238 chemicalbridge.co.uk
Canonical SMILESCC(C)CCC(=N)N.Cl chemicalbridge.co.uk
InChI KeyBVWGMWLHWMOSOP-UHFFFAOYSA-N chemicalbridge.co.uk

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR2. wikipedia.org They are recognized for their strong basicity, which is a consequence of the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org Imidamide hydrochlorides, such as this compound, are the salt forms of amidines, which are often more stable and easier to handle than the free base.

The synthesis of imidamide hydrochlorides is most commonly achieved through the Pinner reaction. organic-chemistry.orgjk-sci.comwikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt, also known as a Pinner salt. organic-chemistry.orgjk-sci.comnrochemistry.com Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine hydrochloride. wikipedia.orgwikipedia.orgnrochemistry.com For the synthesis of this compound, the precursor would be 4-methylpentanenitrile.

The general mechanism of the Pinner reaction involves the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. The resulting imidate can then be converted to the amidine. nih.gov

Imidamide scaffolds are of significant academic interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. mdpi.comresearchgate.net The amidine group is a key pharmacophore in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities. wikipedia.org These include applications as antiprotozoal agents like imidocarb and anthelmintics such as tribendimidine. wikipedia.org

The research trajectory of imidamide scaffolds is increasingly directed towards their application in drug discovery. nih.gov The ability of the amidine group to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. researchgate.netnih.gov For instance, imidamide derivatives have been investigated as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes. nih.gov

Furthermore, the imidamide functional group serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are themselves important classes of molecules in medicinal chemistry. mdpi.comsemanticscholar.org

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for advanced chemical research. The objectives for future studies on this compound could include:

Exploration of Synthetic Utility: A primary objective would be to investigate the reactivity of this compound as a building block in the synthesis of novel heterocyclic compounds. Its potential to react with various electrophiles could lead to the creation of diverse molecular libraries for biological screening.

Medicinal Chemistry Applications: Given the established biological importance of the imidamide scaffold, a key research direction would be the design and synthesis of derivatives of this compound for evaluation as potential therapeutic agents. The lipophilic 4-methylpentyl group could influence the pharmacokinetic properties of these derivatives.

Development of Novel Catalysts and Ligands: The nitrogen atoms in the imidamide group can act as ligands for metal ions. Research could be directed towards the synthesis of metal complexes of 4-Methylpentanimidamide and their evaluation as catalysts in organic transformations.

Materials Science Applications: The ability of amidinium ions to form stable structures with counter-ions could be explored in the context of materials science, for example, in the formation of ionic liquids or as components of perovskite materials. wikipedia.org

Detailed Research Findings

As of the current literature survey, there are no specific, detailed research findings published directly on this compound. However, based on the well-established chemistry of related imidamide derivatives, several areas of research can be projected.

Research on other alkyl-imidamide hydrochlorides has demonstrated their utility in the synthesis of substituted pyrimidines and triazines, which are important classes of nitrogen-containing heterocycles with diverse biological activities. It is therefore highly probable that this compound could serve as a valuable precursor for the synthesis of novel heterocyclic systems.

In the context of medicinal chemistry, the incorporation of the 4-methylpentyl group into an imidamide scaffold could be explored for its potential to enhance binding to specific biological targets. The isobutyl group at the end of the alkyl chain may provide specific steric and hydrophobic interactions that could be advantageous in the design of new drug candidates.

Table 2: Potential Research Applications of Imidamide Scaffolds
Research AreaPotential Application of this compound
Medicinal ChemistryPrecursor for the synthesis of enzyme inhibitors and receptor antagonists. nih.gov
Organic SynthesisBuilding block for the construction of complex heterocyclic systems. mdpi.com
CatalysisLigand for the formation of transition metal catalysts.
Materials ScienceComponent in the development of novel ionic liquids or perovskite materials. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2 B2839596 4-Methylpentanimidamide hydrochloride CAS No. 857809-07-5

Properties

IUPAC Name

4-methylpentanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-5(2)3-4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWGMWLHWMOSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methylpentanimidamide Hydrochloride and Its Analogues

Overview of Established Amidination Pathways

Traditional methods for the synthesis of amidines have been well-established, providing reliable routes to these valuable compounds. These pathways, while effective, often require harsh conditions or stoichiometric reagents.

Pinner Reaction and its Adaptations for Imidamide Hydrochloride Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic method for the synthesis of imidates, which are key intermediates in the formation of amidines. wikipedia.orgyoutube.com The reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine yields the corresponding amidine. wikipedia.orgnrochemistry.com

The general mechanism involves the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium ion to form the imidate hydrochloride. nih.gov For the synthesis of an aliphatic imidamide hydrochloride like 4-methylpentanimidamide (B1610944) hydrochloride, isocapronitrile (B1293782) (4-methylpentanenitrile) would be reacted with an alcohol in the presence of anhydrous HCl, followed by treatment with ammonia.

Adaptations of the Pinner Reaction:

While the classical Pinner reaction is effective, several adaptations have been developed to improve its scope and efficiency, particularly for aliphatic nitriles. Low temperatures are often employed to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and an alkyl chloride. wikipedia.org Lewis acids have also been explored as promoters for the Pinner reaction, offering a milder alternative to strong mineral acids. nih.gov

A general experimental procedure for the synthesis of an amidine via the Pinner reaction involves charging a reactor with an ethanolic solution of HCl, followed by the addition of the nitrile. nrochemistry.com The mixture is heated, and after completion, it is cooled and treated with ammonia gas to achieve a basic pH, followed by the addition of ammonium (B1175870) carbonate to facilitate the formation of the amidine. nrochemistry.com

Table 1: General Conditions for Pinner Reaction towards Amidine Synthesis

ParameterConditionReference
Reactants Aliphatic or Aromatic Nitrile, Anhydrous Alcohol wikipedia.orgnih.gov
Catalyst Anhydrous Hydrogen Chloride (gas or solution) youtube.comnrochemistry.com
Intermediate Imino ester hydrochloride (Pinner Salt) wikipedia.orgorganic-chemistry.org
Amination Reagent Ammonia or Primary/Secondary Amine wikipedia.orgnrochemistry.com
Temperature Typically low temperatures (e.g., 0 °C) to maintain stability wikipedia.org
Key Feature Anhydrous conditions are crucial for the reaction's success nrochemistry.com

Direct Amidation and Coupling Approaches

Direct amidation methods provide a more atom-economical route to amidines by directly reacting a nitrile with an amine. These approaches often require activation of the nitrile or the use of a catalyst.

One common strategy involves the use of strong bases, such as organolithium reagents, to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the nitrile. semanticscholar.org Another approach utilizes coupling reagents to activate the nitrile.

More recently, transition-metal-free and solvent-free direct amidation of esters with amines mediated by reagents like NaOtBu has been developed, offering a sustainable alternative. rsc.orgdntb.gov.ua Silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), have also been shown to be effective for the direct amidation of carboxylic acids, which can be precursors to nitriles. nih.gov These methods often provide high yields and can be performed under mild conditions. Iron(III) chloride has also been used as a catalyst for the solvent-free direct amidation of esters. mdpi.com

Table 2: Comparison of Direct Amidation Approaches for Amide/Amidine Synthesis

MethodReagent/CatalystKey FeaturesReference(s)
Base-Mediated Organolithium reagents (e.g., n-BuLi)Requires strong base to deprotonate amine. semanticscholar.org
Transition-Metal-Free NaOtBuSolvent-free, high yields at room temperature. rsc.orgdntb.gov.ua
Silicon-Based Reagents Methyltrimethoxysilane (MTM)Effective, inexpensive, and safe reagent. nih.gov
Lewis Acid Catalysis Iron(III) chlorideSolvent-free conditions, compatible with various substrates. mdpi.com

Development of Novel Catalytic Strategies in 4-Methylpentanimidamide Hydrochloride Synthesis

The development of catalytic methods for amidine synthesis is a significant area of research, aiming to overcome the limitations of traditional stoichiometric approaches by offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition Metal-Mediated Transformations (e.g., Nickel-Catalyzed Reactions)

Transition metal catalysts have emerged as powerful tools for the synthesis of amidines. Various metals, including copper, ytterbium, and zinc, have been shown to catalyze the addition of amines to nitriles. mdpi.comorganic-chemistry.orgrsc.org

Nickel-catalyzed reactions, in particular, have gained attention for their ability to facilitate challenging transformations. While direct nickel-catalyzed synthesis of amidines from nitriles is an area of ongoing research, related nickel-catalyzed amidations of other functional groups are well-documented. The development of nickel catalysts for the direct addition of ammonia to aliphatic nitriles would represent a significant advancement in the synthesis of compounds like this compound.

Hydrogenation-Based Synthetic Routes to Imidamide Hydrochlorides

Hydrogenation of nitriles is a well-established method for the synthesis of primary amines. However, under specific conditions, the reaction can be controlled to yield other products, including amidines as intermediates or final products. The synthesis of amidines via the hydrogenation of nitriles is less common but represents a potentially atom-economical and clean synthetic route.

The direct synthesis of amidines through nitrile hydrogenation is challenging. A more common approach involves the reduction of amidoximes, which can be prepared from nitriles. Catalytic hydrogenation of amidoximes over palladium on carbon has been reported to yield amidines. This two-step sequence, starting from the nitrile, provides a viable route to amidines under relatively mild conditions.

Green Chemistry Principles in Synthetic Route Development for Amidamides

The application of green chemistry principles to the synthesis of amidamides is crucial for developing sustainable and environmentally benign processes. Key metrics for evaluating the "greenness" of a chemical reaction include atom economy, reaction mass efficiency (RME), and process mass intensity (PMI). whiterose.ac.uknih.govmdpi.com

In the context of amidamide synthesis, several strategies align with the principles of green chemistry:

Atom Economy: Direct addition reactions, such as the catalytic amidation of nitriles, are inherently more atom-economical than multi-step processes that involve protecting groups or stoichiometric activating agents. mdpi.com

Use of Safer Solvents: The development of synthetic methods that utilize greener solvents, or are performed under solvent-free conditions, is a key aspect of green chemistry. rsc.orgrsc.org For example, the use of sustainable ethereal solvents like 2-MeTHF or CPME in the synthesis of amidines has been reported. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions. Transition metal and organocatalyzed approaches to amidine synthesis are prime examples of this principle.

Renewable Feedstocks: While not directly addressed in the synthesis of this compound, the broader goal of green chemistry is to utilize renewable resources. Research into the synthesis of amines and other starting materials from biomass is an active area of investigation. rsc.org

By focusing on these principles, the development of synthetic routes for this compound and its analogues can be guided towards more sustainable and efficient methodologies.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of structurally precise and complex organic molecules, such as derivatives of this compound, hinges on the strategic control of chemical reactions. Advanced synthetic methodologies that govern chemoselectivity, regioselectivity, and stereoselectivity are paramount for creating specific analogues with desired properties. These strategies enable chemists to modify specific functional groups while leaving others intact, to direct reactions to a particular position on a molecule, and to control the three-dimensional arrangement of atoms.

Chemoselective Synthesis

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the context of 4-Methylpentanimidamide derivatives, this is crucial when the precursor molecule contains other reactive sites, such as esters, ketones, or halides. The direct synthesis of amidines from nitriles and amines is a foundational method. organic-chemistry.org For instance, the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (Pinner salt), followed by reaction with an amine, is a classic route. However, modern methods often seek milder, more selective conditions.

Transition-metal catalysis offers a powerful tool for chemoselective synthesis. For example, various catalysts can facilitate the hydroboration of nitriles, a key step in their conversion to amines, with high functional group tolerance, leaving other reducible groups like alkenes and aldehydes untouched. organic-chemistry.org While this produces amines rather than amidines, the underlying principle of using specific catalysts to target the nitrile group is directly applicable. A more direct approach involves the catalytic addition of amines to nitriles. Ytterbium amides, for instance, have been shown to catalyze the addition of amines to nitriles to yield N-arylamidinates under solvent-free conditions. organic-chemistry.org

A significant challenge in synthesizing substituted amidines is controlling the reaction between a nitrile and an amine, which can be sluggish. The development of catalytic systems that activate the nitrile C≡N triple bond towards nucleophilic attack by an amine is an active area of research. libretexts.org

Table 1: Examples of Chemoselective Reactions Relevant to Amidine Synthesis

Reaction Type Catalyst/Reagent Substrate Scope Key Feature Yield Ref.
Amine addition to Nitrile Ytterbium amides Aryl nitriles, Amines Solvent-free conditions Good to Excellent organic-chemistry.org
Hydroboration of Nitriles [Ru(p-cymene)Cl₂]₂ / Pinacolborane Various nitriles High catalytic efficiency, tolerant of other groups High organic-chemistry.org

Regioselective Synthesis

Regioselectivity is the control of the position at which a chemical bond is made or broken. This is particularly relevant when synthesizing analogues of 4-Methylpentanimidamide from precursors that have multiple similar functional groups or positions that could react. For example, a dinitrile substrate would require a method that selectively reacts with only one of the two nitrile groups to form a mono-amidine.

Similarly, if a precursor contains multiple amine groups, regioselective N-alkylation or N-arylation prior to the amidine formation would be necessary to direct the synthesis. The synthesis of highly substituted imidazoles, which share structural motifs with complex amidines, often relies on controlling the regioselectivity of cyclization reactions. nih.gov These strategies frequently depend on the electronic and steric properties of the substituents on the reacting molecules. nih.govfigshare.com For instance, in the synthesis of 1,4-disubstituted imidazoles, the reaction sequence is designed to proceed with complete regioselectivity, allowing access to compounds that are difficult to prepare using other methods. nih.gov While not directly synthesizing an acyclic amidine, the principles of controlling nucleophilic attack and cyclization can inform the design of regioselective syntheses for complex amidine derivatives.

Stereoselective Synthesis

Stereoselectivity deals with the preferential formation of one stereoisomer over others. While this compound itself is achiral, its derivatives can contain stereocenters. The synthesis of enantiomerically pure chiral amines and amidines is a significant goal in medicinal chemistry. acs.org Chiral amidines have been developed and used as organocatalysts and as resolving agents for separating enantiomers of weakly acidic compounds through the formation of diastereomeric salts. vanderbilt.edursc.org

Asymmetric catalysis is the most sophisticated approach to stereoselective synthesis. This can involve:

Chiral Catalysts: Using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral amidine-based catalysts, often in the form of their conjugate acids, have been successfully employed in asymmetric aza-Henry reactions to produce chiral diamine precursors with high diastereo- and enantioselectivity. vanderbilt.edunih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. For example, the stereoselective fluorination of chiral enamides has been used to create chiral α-fluoro-imides. nih.gov This approach demonstrates how a chiral auxiliary can control the facial selectivity of an electrophilic attack on a double bond.

Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation of prochiral imines and enamines to produce chiral amines, which can be precursors to chiral amidine derivatives. acs.org

The aza-Michael reaction, which forms a C-N bond, is another key transformation where organocatalysts like cinchona alkaloids and squaramides can be used to achieve high enantioselectivity in the synthesis of nitrogen-containing compounds. beilstein-journals.org These methods provide a pathway to introduce chirality into the carbon framework of a molecule before the formation of the amidine group itself.

Table 2: Examples of Stereoselective Syntheses of Chiral Amines and Derivatives

Reaction Type Catalyst/Ligand Substrate Selectivity (ee/dr) Yield Ref.
Aza-Henry Reaction Chiral Pyrrolidine Bis(AMidine) [PBAM] 3-Nitroazetidine 92% ee 93% vanderbilt.edu
Aza-Henry Reaction Chiral Guanidine–Amide Isatin-derived Ketimine up to 94% ee up to 99% nih.gov
Asymmetric Fluorination Selectfluor™ on Chiral Enamide Chiral Oxazolidinone Enamide >92:8 dr Good nih.gov

These advanced methodologies in chemo-, regio-, and stereoselective synthesis provide the essential tools for the rational design and construction of novel and complex derivatives of this compound, enabling the creation of specific molecular architectures.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Methylpentanimidamide Hydrochloride

Fundamental Mechanistic Patterns in Imidamide Chemistry

The reactivity of imidamides is governed by several fundamental mechanistic patterns, including proton transfer, nucleophilic and electrophilic interactions, and tautomeric rearrangements.

Proton transfer is a fundamental process in the chemistry of imidamides. The presence of two nitrogen atoms allows for acid-base equilibria, where the proton can reside on either nitrogen. The position of this equilibrium is influenced by the electronic effects of the substituents on the nitrogen atoms and the carbon of the imidamide core. In the case of 4-Methylpentanimidamide (B1610944) hydrochloride, the isobutyl group attached to the carbon atom will have a minor electron-donating effect.

The imidamide moiety possesses both nucleophilic and electrophilic character. The lone pair of electrons on the unprotonated nitrogen atom can act as a nucleophile, attacking various electrophilic centers. The extent of this nucleophilicity is dependent on the hybridization of the nitrogen and the steric hindrance around it.

Conversely, the carbon atom of the imidamide group is electrophilic and can be attacked by nucleophiles. This electrophilicity is enhanced upon protonation of one of the nitrogen atoms, as the positive charge can be delocalized onto the carbon atom through resonance. This makes amidinium salts, such as 4-Methylpentanimidamide hydrochloride, susceptible to nucleophilic attack.

Imidamides can undergo tautomerization, which involves the migration of a proton between the two nitrogen atoms. This process results in two tautomeric forms that are in equilibrium. The position of this equilibrium is dependent on factors such as solvent polarity and temperature.

Rearrangement reactions in imidamides are also possible, although less common than in other functional groups. Under certain conditions, such as in the presence of strong acids or bases, or upon heating, skeletal rearrangements could potentially occur, leading to the formation of different structural isomers. However, specific rearrangement pathways for this compound have not been documented.

Reaction Kinetics and Thermodynamic Considerations of this compound Transformations

Detailed kinetic and thermodynamic data for transformations involving this compound are not available in the current scientific literature. To understand its reactivity, one would need to perform experimental studies to determine rate constants, activation energies, and thermodynamic parameters for its reactions.

Hypothetically, the kinetics of its reactions would be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent. For instance, in a nucleophilic substitution reaction where the imidamide acts as a nucleophile, the rate would likely be dependent on the concentration of both the imidamide and the electrophile.

Thermodynamically, the stability of this compound and its reaction products would determine the position of chemical equilibria. The Gibbs free energy change (ΔG) for a given reaction would indicate its spontaneity. Without experimental data, it is not possible to provide quantitative information on the kinetics and thermodynamics of this specific compound.

Interaction Studies as Ligands in Catalytic Systems

Amidinium salts have been explored as organocatalysts, particularly as soft Lewis acids. beilstein-journals.org They can activate substrates through electrostatic interactions. While there is no specific research detailing the use of this compound as a ligand in catalytic systems, its structural features suggest potential applications. The positively charged amidinium moiety could interact with and stabilize anionic intermediates or activate electrophiles.

For example, in a hypothetical catalytic cycle, the amidinium ion could coordinate to a substrate, increasing its susceptibility to nucleophilic attack. After the reaction, the catalyst would be regenerated. The efficiency of such a catalytic system would depend on the binding affinity of the amidinium ion for the substrate and the rate of the catalytic turnover. The isobutyl group might also play a role in tuning the steric and electronic properties of the potential catalyst.

Reactivity with Diverse Organic Substrates in Complex Transformations

The reactivity of this compound with various organic substrates has not been specifically reported. However, based on the general reactivity of imidamides and amidinium salts, several potential transformations can be postulated.

As a nucleophile (in its deprotonated form), it could react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes. As an electrophile (in its protonated, amidinium form), it could be attacked by a range of nucleophiles, including amines, alcohols, and carbanions.

Comprehensive Structural Characterization and Spectroscopic Investigations of 4 Methylpentanimidamide Hydrochloride

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 4-Methylpentanimidamide (B1610944) hydrochloride would be established through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and functionality of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Methylpentanimidamide hydrochloride, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the primary step.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling patterns would reveal the connectivity of adjacent protons. For instance, the methyl groups of the isobutyl moiety would likely appear as a doublet, and the methine proton as a multiplet.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the alkyl chain and the imidamide functional group would be characteristic.

2D NMR Techniques: To unambiguously assign all signals and understand the spatial relationships between atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would confirm the bonding network and help in elucidating the conformational preferences of the molecule in solution.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
CH₃ (isobutyl)~0.9Doublet6H
CH (isobutyl)~1.8Multiplet1H
CH₂ (adjacent to CH)~1.5Triplet2H
CH₂ (adjacent to C=N)~2.5Triplet2H
NH₂~7-9Broad Singlet2H
NH~9-11Broad Singlet1H

Note: These are predicted values and would require experimental verification.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine and imine groups, typically in the region of 3000-3400 cm⁻¹. C-H stretching vibrations of the alkyl chain would appear just below 3000 cm⁻¹. The C=N stretching vibration of the imidamide group would be a key diagnostic peak, expected around 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C bond vibrations of the alkyl backbone and the symmetric vibrations of the molecule would likely be more prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Ion Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined. This technique would confirm the elemental composition of this compound and help to rule out other potential structures.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the imidamide functional group.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral Derivatives

The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter into the alkyl chain, chiroptical spectroscopy would be essential for assessing enantiomeric purity. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be employed. These methods measure the differential absorption and rotation of plane-polarized light by the chiral molecule, allowing for the quantification of the enantiomeric excess (ee) of a sample.

Quantum Chemical and Computational Studies on 4 Methylpentanimidamide Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Methylpentanimidamide (B1610944) hydrochloride, DFT calculations would provide optimized molecular geometry, charge distribution, and insights into its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For the 4-Methylpentanimidamide cation, the HOMO is expected to be localized on the π-system of the C=N double bond and the lone pair of the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the amidinium group, suggesting its susceptibility to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for 4-Methylpentanimidamide Cation

ParameterPredicted Energy (eV)
HOMO Energy-8.5 to -7.5
LUMO Energy-1.5 to -0.5
HOMO-LUMO Gap7.0 to 6.0

Note: These values are illustrative and based on typical DFT calculations for similar amidinium salts.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. In the MEP map of the 4-Methylpentanimidamide cation, the regions around the hydrogen atoms of the NH2 groups are expected to show a positive electrostatic potential (blue color), indicating them as sites for nucleophilic attack. Conversely, the region around the nitrogen atoms would exhibit a negative potential (red color), suggesting their role in electrophilic interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For 4-Methylpentanimidamide hydrochloride, MD simulations in a solvent like water would reveal its conformational flexibility and how it interacts with surrounding solvent molecules. The simulations would likely show strong hydrogen bonding interactions between the NH groups of the cation and the chloride anion, as well as with water molecules. The isobutyl group would exhibit hydrophobic interactions.

In Silico Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can predict the reactivity and selectivity of this compound in various organic reactions. Based on its structure, the amidinium group is expected to be the primary reactive site. The positive charge on the amidinium carbon makes it susceptible to attack by nucleophiles. The nitrogen atoms can also participate in reactions, depending on the reaction conditions.

Correlation between Theoretical Predictions and Experimental Spectroscopic Data

Theoretical calculations can be used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT calculations could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the C-N, N-H, and C-H bonds. The predicted NMR chemical shifts would provide information about the electronic environment of the different protons and carbon atoms in the molecule. A strong correlation between the predicted and experimental spectra would validate the computational model used.

Table 2: Predicted vs. Expected Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExpected Experimental Range
IR (C=N stretch)1650-1680 cm⁻¹1640-1690 cm⁻¹
IR (N-H stretch)3200-3400 cm⁻¹3100-3500 cm⁻¹
¹H NMR (NH₂)7.5-8.5 ppm7.0-9.0 ppm
¹³C NMR (C=N)160-170 ppm155-175 ppm

Note: These are representative values and can vary based on the specific computational method and experimental conditions.

Exploration of 4 Methylpentanimidamide Hydrochloride in Advanced Organic Synthesis Applications

Role as a Synthetic Intermediate in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. researchgate.netnptel.ac.in The synthesis of these ring systems often relies on versatile building blocks that can introduce multiple nitrogen and carbon atoms in a controlled manner. Imidamides, in principle, are well-suited for this role. The presence of two nitrogen atoms and a reactive carbon center suggests their potential to react with bifunctional electrophiles to form a variety of heterocyclic structures such as pyrimidines, imidazoles, or triazines.

However, a thorough review of the scientific literature reveals a notable absence of specific studies detailing the use of 4-Methylpentanimidamide (B1610944) hydrochloride as a synthetic intermediate for the construction of nitrogen-containing heterocycles. While the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride, is a classic method that can lead to the synthesis of amidines, the subsequent cyclization reactions of 4-Methylpentanimidamide hydrochloride are not well-documented. researchgate.net The potential utility of this specific compound in heterocyclic synthesis remains an area open for future investigation.

Application in Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, fundamental to the assembly of a vast array of organic molecules. researchgate.netresearchgate.net Reactions such as nucleophilic substitution, reductive amination, and transition metal-catalyzed cross-coupling are standard methods for forging these connections. tcichemicals.com The imidamide functional group in this compound possesses nucleophilic nitrogen atoms that could potentially participate in C-N bond-forming reactions.

Despite this theoretical reactivity, there is a lack of specific published research demonstrating the application of this compound in C-N bond-forming reactions. The inherent reactivity of the imidamide could allow it to act as a nitrogen nucleophile, analogous to amines or amides, in reactions with alkyl halides or other electrophilic carbon sources. However, without experimental data, the scope, efficiency, and substrate compatibility of such reactions involving this compound are currently unknown.

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. nih.govnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. researchgate.net Given its multiple reactive sites, an imidamide hydrochloride could theoretically participate in MCRs, serving as a three-atom component to be incorporated into a larger scaffold.

A comprehensive search of the chemical literature, however, does not yield specific examples of this compound being utilized in multi-component reactions. Well-known MCRs like the Ugi, Passerini, or Biginelli reactions typically employ amines, carboxylic acids, isocyanides, and carbonyl compounds as their core components. nih.gov While novel MCRs are continually being developed, the role of this compound within this synthetic paradigm has not yet been reported.

Development of Novel Reagents and Catalysts Derived from this compound

The structural features of this compound, specifically the bidentate nature of the nitrogen atoms, suggest its potential as a ligand for metal catalysts or as a precursor for the development of novel reagents. The spacing and stereoelectronic properties of the nitrogen atoms could allow for chelation to a metal center, potentially influencing the reactivity and selectivity of catalytic transformations.

At present, there are no published studies that describe the development of novel reagents or catalysts derived from this compound. The exploration of its coordination chemistry and the catalytic activity of its potential metal complexes remains an uninvestigated area of research. The development of chiral versions of this compound could also open avenues for its use in asymmetric catalysis.

Synthesis and Reactivity of 4 Methylpentanimidamide Hydrochloride Derivatives and Analogues

Systematic Modification of the Pentyl Chain and Amidine Moiety for Structure-Property Relationship Studies

The synthesis of 4-Methylpentanimidamide (B1610944) hydrochloride and its derivatives with modified pentyl chains or amidine moieties is instrumental in establishing structure-property relationships. A common and effective method for the synthesis of imidamide hydrochlorides is the Pinner reaction. drugfuture.comwikipedia.orgjk-sci.com This reaction typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia (B1221849) to yield the corresponding amidine. drugfuture.comwikipedia.orgjk-sci.com

For the synthesis of 4-Methylpentanimidamide hydrochloride, the starting nitrile would be 4-methylpentanenitrile. The reaction proceeds in two main steps:

Formation of the Imidate Ester Hydrochloride: 4-Methylpentanenitrile is treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This step forms the ethyl 4-methylpentanimidate hydrochloride.

Ammonolysis of the Imidate Ester: The resulting imidate ester hydrochloride is then reacted with ammonia to produce this compound.

Systematic modifications can be introduced to study their effects on the compound's properties:

Modification of the Pentyl Chain: Variations in the alkyl chain can be achieved by starting with different nitriles. For instance, using nitriles with different branching patterns, chain lengths, or the introduction of cyclic structures can influence properties like lipophilicity and steric hindrance. The table below illustrates potential variations.

Starting NitrileResulting Amidine HydrochloridePotential Property Change
PentanenitrilePentanimidamide hydrochlorideAltered lipophilicity
3,3-Dimethylbutanenitrile3,3-Dimethylbutanimidamide hydrochlorideIncreased steric bulk
Cyclohexylacetonitrile2-Cyclohexylacetimidamide hydrochlorideIntroduction of a cyclic moiety

Modification of the Amidine Moiety: The amidine group itself can be substituted by using primary or secondary amines instead of ammonia in the second step of the Pinner reaction. This leads to N-substituted or N,N-disubstituted amidine hydrochlorides, which can alter the basicity and hydrogen bonding capabilities of the molecule.

AmineResulting Amidine HydrochloridePotential Property Change
MethylamineN-Methyl-4-methylpentanimidamide hydrochlorideIncreased lipophilicity, altered basicity
DiethylamineN,N-Diethyl-4-methylpentanimidamide hydrochlorideSignificant increase in steric hindrance and lipophilicity

These systematic modifications allow for a detailed exploration of how structural changes impact the physicochemical and biological properties of the molecule, forming the basis of structure-activity relationship (SAR) studies. nih.govelsevierpure.com

Comparative Analysis of Reactivity and Selectivity with Related Imidamide Structures

A comparative analysis of the reactivity and selectivity of this compound with related structures like 2-Cyclopropylacetimidamide hydrochloride and 5-Methoxypicolinimidamide hydrochloride provides insights into the influence of different substituents on the chemical behavior of the imidamide functional group.

The reactivity of the amidine group is primarily dictated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atoms. The substituents attached to the imidamide core can modulate these properties through electronic and steric effects.

CompoundSubstituentElectronic EffectExpected Impact on Reactivity
This compound4-MethylpentylElectron-donating (inductive)Decreases electrophilicity of the amidine carbon
2-Cyclopropylacetimidamide hydrochlorideCyclopropylmethylCan exhibit unique electronic properties due to the strained ring systemMay influence reactivity through stabilization of adjacent positive charges
5-Methoxypicolinimidamide hydrochloride5-Methoxy-2-pyridylElectron-withdrawing (inductive) and electron-donating (resonance) from the methoxy (B1213986) group; overall, the pyridine (B92270) ring is electron-withdrawingIncreases electrophilicity of the amidine carbon, potentially increasing susceptibility to nucleophilic attack

Reactivity towards Nucleophiles: The carbon atom of the amidine group is susceptible to nucleophilic attack. In 5-Methoxypicolinimidamide hydrochloride, the electron-withdrawing nature of the pyridine ring is expected to make the amidine carbon more electrophilic compared to the alkyl-substituted amidines. This would likely result in a higher reactivity towards nucleophiles. The 4-methylpentyl group in this compound is electron-donating, which would slightly decrease the electrophilicity of the amidine carbon, leading to lower reactivity compared to the pyridine analogue. The cyclopropylmethyl group's effect is more complex but is generally considered to be less electron-donating than a simple alkyl group, suggesting an intermediate reactivity.

Basicity: The basicity of the amidine is influenced by the substituents. The electron-donating alkyl group in this compound increases the electron density on the nitrogen atoms, making it a stronger base. Conversely, the electron-withdrawing pyridine ring in 5-Methoxypicolinimidamide hydrochloride decreases the basicity.

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues of this compound is a strategy employed to enhance potency and selectivity in biological systems by reducing the entropic penalty upon binding to a target. acs.orgfigshare.comnih.gov The flexible 4-methylpentyl chain can adopt numerous conformations, and restricting this flexibility can lock the molecule into a more bioactive conformation. lumenlearning.comlibretexts.orgchemistrysteps.com

Strategies for conformational restriction of the aliphatic chain include:

Introduction of Double Bonds: Incorporating a double bond into the pentyl chain can restrict rotation and define the geometry of a portion of the molecule. For example, synthesizing an analogue from 4-methylpent-2-enenitrile would introduce a rigid double bond.

Incorporation of Cyclic Structures: Replacing the aliphatic chain with or incorporating a cyclic moiety can significantly reduce conformational freedom. For instance, using a cyclohexane (B81311) or cyclopentane (B165970) ring as part of the side chain would create a more rigid structure.

The synthesis of these conformationally restricted analogues would follow similar synthetic routes, starting from appropriately designed nitriles. The table below outlines some potential designs.

Conformationally Restricted DesignRationale
(E/Z)-4-Methylpent-2-enimidamide hydrochlorideA double bond restricts rotation, leading to defined cis/trans isomers.
2-(Cyclohexylmethyl)imidamide hydrochlorideThe cyclohexane ring provides a rigid scaffold, limiting the flexibility of the side chain.
2,2-Dimethyl-4-methylpentanimidamide hydrochlorideIntroduction of gem-dimethyl groups can influence the preferred conformation of the alkyl chain through steric hindrance.

The synthesis and subsequent evaluation of these conformationally restricted analogues can provide valuable information on the bioactive conformation of this compound and lead to the development of more potent and selective compounds.

Emerging Research Directions and Future Perspectives in 4 Methylpentanimidamide Hydrochloride Chemistry

Applications in Materials Science (e.g., polymer synthesis, supramolecular chemistry)

Amidine-containing molecules are recognized for their utility in materials science. They have been incorporated into polymers for applications such as carbon dioxide capture and have been used as building blocks in supramolecular chemistry to form complex, self-assembling structures through non-covalent interactions. These areas of research focus on the unique hydrogen-bonding capabilities and basicity of the amidine group. At present, there are no published studies that specifically investigate the use of 4-Methylpentanimidamide (B1610944) hydrochloride in the synthesis of novel polymers or in the construction of supramolecular assemblies.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insight

In-situ spectroscopic techniques are crucial for understanding reaction mechanisms and optimizing process parameters in real-time. For the broader class of amidines, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and fluorescence-based assays have been employed to monitor reaction kinetics and elucidate mechanistic pathways. These studies provide a foundational understanding of amidine reactivity. However, the application of such advanced spectroscopic probes to gain mechanistic insight into reactions involving 4-Methylpentanimidamide hydrochloride has not been reported.

Computational Design and Optimization of Novel Imidamide Compounds with Targeted Reactivity

Computational chemistry plays a vital role in modern drug discovery and materials science, enabling the in-silico design and optimization of molecules with desired properties. Docking studies and mechanistic calculations have been performed on various imidamide derivatives to predict their biological activity or to understand their reaction mechanisms. This computational-first approach accelerates the development of new compounds. Nevertheless, a search of the available literature yielded no computational studies focused on the design, optimization, or targeted reactivity of this compound or closely related novel imidamide structures.

Q & A

Q. What are the recommended synthetic routes for 4-Methylpentanimidamide hydrochloride, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound can be synthesized via amidation reactions using precursors like 4-methylpentanenitrile, followed by treatment with ammonium chloride under acidic conditions. Key factors include:
  • Catalyst Selection : Use of palladium or nickel catalysts for hydrogenation steps to optimize intermediate formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates but may require post-synthesis purification via column chromatography to remove byproducts .
  • Temperature Control : Maintaining 60–80°C during cyclization prevents decomposition, improving purity (>95% by HPLC) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify structural features (e.g., methyl groups at δ 1.2–1.5 ppm and amidine protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+^+ peak at m/z 149.1) and fragmentation patterns .
  • HPLC-PDA : Reversed-phase C18 columns with UV detection at 254 nm assess purity (>98%) and resolve impurities from synthetic byproducts .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Stability is maximized by:
  • Storage Conditions : Sealed containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
  • Solvent Preparation : Stock solutions in anhydrous DMSO (10 mM) stored at -20°C for ≤6 months, with freeze-thaw cycles limited to ≤3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
  • Dose-Response Standardization : Use IC50_{50} values from ≥3 independent experiments with controls (e.g., DMSO vehicle) to normalize activity data .
  • Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., enzyme inhibition vs. off-target effects) .

Q. What strategies optimize the solubility and stability of this compound in various solvents for in vitro assays?

  • Methodological Answer : Solubility challenges in aqueous buffers require:
  • Co-Solvent Systems : 10–20% PEG-400 or β-cyclodextrin inclusion complexes enhance aqueous solubility without disrupting cell viability .
  • pH Adjustment : Buffers at pH 5.0–6.0 (e.g., citrate-phosphate) stabilize the amidine group against hydrolysis .

Q. How can computational tools predict synthetic pathways for novel analogs of this compound?

  • Methodological Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) identifies feasible routes by:
  • Template Matching : Aligning precursor fragments (e.g., 4-methylpentanenitrile) with reaction databases to prioritize high-yield steps .
  • Plausibility Scoring : Algorithms rank routes based on atom economy (≥65%) and reported yields (≥70%) .

Q. What experimental designs are critical for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : Key PK parameters require:
  • ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations after IV/oral dosing in rodents, with sampling at 0.5, 2, 6, and 24 hours .
  • Metabolite Identification : High-resolution MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) in hepatocyte incubations .

Data Analysis & Contradiction Management

Q. How should researchers address variability in cytotoxicity data across cell lines?

  • Methodological Answer : Standardize protocols by:
  • Cell Line Authentication : STR profiling ensures genetic consistency .
  • Assay Replicates : Use ≥3 biological replicates with ATP-based viability assays (e.g., CellTiter-Glo) to minimize plate-to-plate variability .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in enzyme inhibition studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits data to the Hill equation:
    Y = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \times \text{HillSlope}}}}

Report 95% confidence intervals for EC50_{50} and compare models (e.g., variable slope vs. fixed) via Akaike’s criterion .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in compliance with institutional guidelines?

  • Methodological Answer :
    Follow OSHA/NIH standards:
  • PPE : Lab coat, nitrile gloves, and safety goggles during weighing .
  • Waste Disposal : Neutralize acidic residues with 10% sodium bicarbonate before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.